![molecular formula C21H30O3 B1255373 Carneic acid A](/img/structure/B1255373.png)
Carneic acid A
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Overview
Description
Carneic acid A is a natural product found in Hypoxylon carneum with data available.
Scientific Research Applications
Antioxidant, Anti-inflammatory, and Anticancer Activities
Carnosic acid has been identified to possess multiple bioactive properties including antioxidant, anti-inflammatory, and anticancer activities. It plays a role in the prevention or treatment of various health disorders and modulates several signaling pathways (Bahri, Jameleddine, & Shlyonsky, 2016).
Applications in Food, Health, and Cosmetics
Carnosic acid, also known as salvin, is used in the food, nutritional health, and cosmetics industries. It has antioxidative and antimicrobial properties, and its applications in food and medicinal uses of Rosmarinus and Salvia plant extracts are well-documented (Birtić, Dussort, Pierre, Bily, & Roller, 2015).
Effects on Bone Formation and Maintenance
Research indicates that carnosic acid attenuates H2O2 levels in osteoblastic cells and inhibits the formation of multinucleated osteoclasts, suggesting potential applications in the treatment of osteoporosis (Hagiwara et al., 2015).
Promotion of Monocytic Differentiation
Carnosic acid potentiates the effects of other agents in promoting monocytic differentiation of leukemia cells, enhancing the expression of differentiation markers and decreasing cell proliferation (Danilenko, Wang, & Studzinski, 2001).
Neuroprotective Effects
This compound shows neuroprotective properties and may serve as a therapeutic agent in treating neurodegenerative disorders, mitigating neuronal injury-induced disorders (Mirza, Bin Zahid, & Holsinger, 2023).
Potential in Cancer Treatment
Carnosic acid exhibits potential in augmenting differentiation and inhibiting proliferation of human leukemia cells, working synergistically with other natural anticancer compounds (Steiner, Priel, Giat, Levy, Sharoni, & Danilenko, 2001).
Inhibition of Cell Migration in Melanoma
It has been found to inhibit cell migration and suppress the epithelial-mesenchymal transition in melanoma cells, providing insights into its anti-carcinogenic activities (Park et al., 2014).
Antiplatelet Activity
Carnosic acid demonstrates significant antiplatelet activity, inhibiting platelet aggregation and cytosolic calcium mobilization, suggesting its potential as an antiplatelet agent (Lee et al., 2007).
Antidiabetic Effects
The compound has been shown to have antidiabetic effects, improving glucose and lipid metabolism, and exhibiting anti-inflammatory and anti-oxidation properties (Bao, Li, Qu, Zheng, Yang, & Li, 2020).
Inhibition of Hepatocellular Carcinoma
Carnosic acid induces apoptosis in hepatocellular carcinoma cells via ROS-mediated pathways, suggesting its potential use as a drug therapy for hepatocellular carcinoma (Zhang, Chen, Cai, Li, & Wang, 2017).
properties
Molecular Formula |
C21H30O3 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(2E,4E)-5-[(1R,2S,4aS,5R,8R,8aR)-2-[(E)-but-2-en-2-yl]-5-hydroxy-3,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C21H30O3/c1-5-13(2)20-15(4)12-17-18(22)11-10-14(3)21(17)16(20)8-6-7-9-19(23)24/h5-9,12,14,16-18,20-22H,10-11H2,1-4H3,(H,23,24)/b8-6+,9-7+,13-5+/t14-,16+,17+,18-,20+,21-/m1/s1 |
InChI Key |
KNDPLJZJPQWOMQ-XLSWVBTGSA-N |
Isomeric SMILES |
C/C=C(\C)/[C@@H]1[C@@H]([C@H]2[C@@H](CC[C@H]([C@@H]2C=C1C)O)C)/C=C/C=C/C(=O)O |
Canonical SMILES |
CC=C(C)C1C(C2C(CCC(C2C=C1C)O)C)C=CC=CC(=O)O |
synonyms |
carneic acid A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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